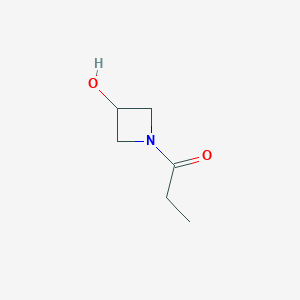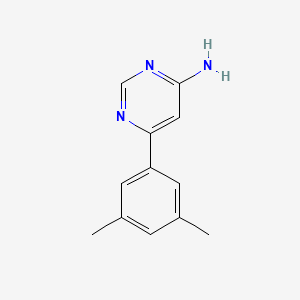
4-Amino-6-(3,5-dimetilfenil)pirimidina
Descripción general
Descripción
6-(3,5-Dimethylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-Dimethylphenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-Dimethylphenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Los derivados de pirimidina como la 4-Amino-6-(3,5-dimetilfenil)pirimidina son conocidos por su potencial en tratamientos anticancerígenos. Pueden actuar como inhibidores de ciertas enzimas o receptores involucrados en la proliferación de células cancerosas. Por ejemplo, pueden inhibir las tirosina quinasas, que a menudo están hiperactivas en las células cancerosas .
Aplicaciones Antimicrobianas y Antifúngicas
El marco estructural de la pirimidina permite el desarrollo de compuestos con propiedades antimicrobianas y antifúngicas. Los investigadores pueden modificar el núcleo de pirimidina para mejorar su interacción con los componentes celulares bacterianos o fúngicos, interrumpiendo su crecimiento y supervivencia .
Terapéutica Cardiovascular
Los derivados de pirimidina pueden servir como agentes cardiovasculares, potencialmente tratando afecciones como la hipertensión. Pueden modular la actividad de varios receptores o enzimas en el sistema cardiovascular para mantener la presión arterial y la función cardíaca .
Efectos Antiinflamatorios y Analgésicos
La inflamación y el manejo del dolor son áreas críticas de la investigación médica. La this compound podría usarse para sintetizar compuestos que se dirijan a las vías involucradas en las respuestas inflamatorias y la señalización del dolor .
Agentes Antivirales
La investigación sobre medicamentos antivirales es cada vez más importante. Los derivados de pirimidina se pueden diseñar para interferir con los procesos de replicación viral, ofreciendo una vía para desarrollar nuevos tratamientos para enfermedades como el VIH .
Agentes Neuroprotectores
Las enfermedades neurodegenerativas representan un desafío significativo en la atención médica. Los compuestos basados en this compound podrían proteger las células nerviosas del daño o la muerte, ofreciendo esperanza para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Manejo de la Diabetes
El andamiaje de pirimidina es útil para crear medicamentos para el manejo de la diabetes. Estos compuestos pueden actuar como inhibidores de enzimas como DPP-IV, que desempeñan un papel en el metabolismo de la glucosa .
Productos Químicos Agrícolas
Más allá de las aplicaciones médicas, los derivados de pirimidina también se utilizan en la agricultura. Pueden ser parte de pesticidas o herbicidas, controlando plagas y malezas que afectan los rendimientos de los cultivos .
Mecanismo De Acción
Target of Action
Pyrimidine derivatives, which include 6-(3,5-dimethylphenyl)pyrimidin-4-amine, are known to interact with a variety of biological targets, including protein kinases .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through a variety of mechanisms, including inhibiting protein kinases .
Biochemical Pathways
Pyrimidine derivatives are known to affect a variety of biochemical pathways, including those involved in cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
The optimization of pharmacokinetic properties is a key consideration in the development of pyrimidine derivatives as therapeutic agents .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Action Environment
Environmental factors can significantly influence the action of pyrimidine derivatives, including their stability and efficacy .
Análisis Bioquímico
Biochemical Properties
6-(3,5-Dimethylphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosine-protein kinase SYK, an enzyme involved in signal transduction pathways. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling processes . Additionally, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine has been shown to interact with other proteins involved in cell cycle regulation and apoptosis, further highlighting its importance in biochemical research.
Cellular Effects
The effects of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by disrupting cell signaling pathways and altering gene expression . It also affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and growth. In normal cells, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can modulate cell signaling pathways, influencing processes such as cell differentiation and immune response .
Molecular Mechanism
The molecular mechanism of action of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as tyrosine-protein kinase SYK, leading to enzyme inhibition . This binding is facilitated by the specific structural features of the compound, which allow it to fit into the enzyme’s active site. Additionally, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can lead to sustained inhibition of target enzymes and persistent changes in cellular function. These effects are particularly evident in in vitro studies, where the compound has been used to study chronic inhibition of signaling pathways and its impact on cell behavior .
Dosage Effects in Animal Models
The effects of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and immune suppression have been observed . These findings highlight the importance of careful dosage optimization when using 6-(3,5-Dimethylphenyl)pyrimidin-4-amine in research and potential therapeutic applications.
Metabolic Pathways
6-(3,5-Dimethylphenyl)pyrimidin-4-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound has been shown to inhibit enzymes involved in nucleotide synthesis and energy metabolism, leading to altered metabolic flux and changes in metabolite levels
Transport and Distribution
Within cells and tissues, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on cellular function. These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .
Propiedades
IUPAC Name |
6-(3,5-dimethylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-3-9(2)5-10(4-8)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPCVRQWJPJYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NC=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1466821.png)

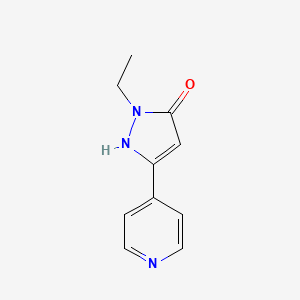
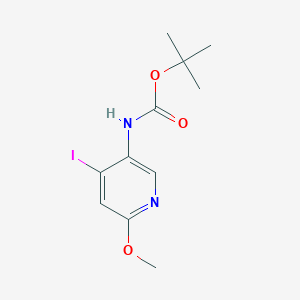
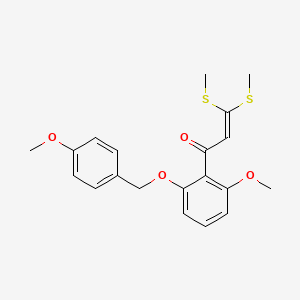
![3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B1466832.png)
![1-(4-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1466834.png)
![2-Bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine](/img/structure/B1466835.png)

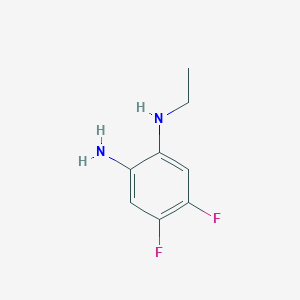
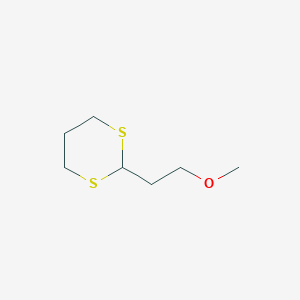
![tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1466840.png)
